molecular formula C16H13N3O6 B449513 N'-[2-(4-nitrophenyl)acetyl]-1,3-benzodioxole-5-carbohydrazide

N'-[2-(4-nitrophenyl)acetyl]-1,3-benzodioxole-5-carbohydrazide

Cat. No.: B449513
M. Wt: 343.29g/mol
InChI Key: NVZXMAZVPYQWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(2-{4-nitrophenyl}acetyl)-1,3-benzodioxole-5-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a nitrophenyl group, an acetyl group, and a benzodioxole moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-{4-nitrophenyl}acetyl)-1,3-benzodioxole-5-carbohydrazide typically involves the reaction of 2-(4-nitrophenyl)acetyl chloride with 1,3-benzodioxole-5-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-{4-nitrophenyl}acetyl)-1,3-benzodioxole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The acetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the acetyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetyl derivatives.

Scientific Research Applications

N’-(2-{4-nitrophenyl}acetyl)-1,3-benzodioxole-5-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(2-{4-nitrophenyl}acetyl)-1,3-benzodioxole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes, by inhibiting their activity. This inhibition can lead to various biochemical effects, including the induction of apoptosis in cancer cells and the inhibition of angiogenesis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)acetamide: Shares the nitrophenyl and acetyl groups but lacks the benzodioxole moiety.

    N-(4-nitrophenyl)acetylhydrazine: Similar structure but without the benzodioxole ring.

Uniqueness

N’-(2-{4-nitrophenyl}acetyl)-1,3-benzodioxole-5-carbohydrazide is unique due to the presence of the benzodioxole ring, which imparts distinct chemical properties and potential biological activities not found in simpler analogs .

Properties

Molecular Formula

C16H13N3O6

Molecular Weight

343.29g/mol

IUPAC Name

N'-[2-(4-nitrophenyl)acetyl]-1,3-benzodioxole-5-carbohydrazide

InChI

InChI=1S/C16H13N3O6/c20-15(7-10-1-4-12(5-2-10)19(22)23)17-18-16(21)11-3-6-13-14(8-11)25-9-24-13/h1-6,8H,7,9H2,(H,17,20)(H,18,21)

InChI Key

NVZXMAZVPYQWKR-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]

solubility

4.2 [ug/mL]

Origin of Product

United States

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